(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1097139-98-4
VCID: VC2812141
InChI: InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C14H10F2O3S
Molecular Weight: 296.29 g/mol

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone

CAS No.: 1097139-98-4

Cat. No.: VC2812141

Molecular Formula: C14H10F2O3S

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone - 1097139-98-4

Specification

CAS No. 1097139-98-4
Molecular Formula C14H10F2O3S
Molecular Weight 296.29 g/mol
IUPAC Name (3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone
Standard InChI InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Standard InChI Key NLVDNIGLQBNRIA-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Properties

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone possesses specific chemical and physical properties that determine its behavior in various chemical reactions and applications. The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₄H₁₀F₂O₃S
Molecular Weight296.29 g/mol
MDL NumberMFCD13661164
PubChem CID43338254
IUPAC Name(3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone
Standard InChIInChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
InChI KeyNLVDNIGLQBNRIA-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Physical AppearancePowder
SolubilityLimited water solubility; soluble in organic solvents

The molecular structure features a ketone (methanone) bridge connecting a 3,4-difluorophenyl group and a 3-methanesulfonylphenyl group. The presence of fluorine atoms enhances the compound's metabolic stability while the methanesulfonyl group contributes to its potential binding interactions with biological targets .

Physicochemical Parameters

Computational chemistry data provides additional insights into the compound's physicochemical properties:

ParameterValue
Topological Polar Surface Area (TPSA)51.21 Ų
LogP2.5993
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds3

These parameters suggest moderate lipophilicity and membrane permeability, properties that are relevant for potential bioactive compounds .

Applications

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone has several significant applications in chemical research and pharmaceutical development:

Synthesis of Blatter Radicals

Research indicates that this compound can be utilized to synthesize Blatter radicals through oxidation reactions. Techniques including cyclic voltammetry and EPR spectroscopy can be employed to study the redox behavior and spin density distribution of these radicals. Blatter radicals are stable organic radicals with applications in materials science and as spin probes.

Pharmaceutical Intermediates

Given its structural features, (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone serves as a valuable building block in medicinal chemistry. The difluorophenyl moiety is a common structural element in many bioactive compounds, as fluorination can enhance metabolic stability and binding affinity .

Storage PeriodRecommended Temperature
Short-term (1-2 weeks)−4°C
Long-term (1-2 years)−20°C
Standard conditions2-8°C, sealed in dry containers
Room temperaturePossible for shipping purposes

The compound should be stored in tightly sealed containers to prevent exposure to moisture and air, which could lead to degradation .

Research Findings

Antimalarial Research

Research has explored the potential of compounds containing 3,4-difluorophenyl groups, including derivatives related to (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone, for antimalarial activity. One study investigated 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with promising results against Plasmodium falciparum .

Compounds with 3,4-difluorophenyl groups demonstrated significant activity against the NF54 strain of P. falciparum with IC₅₀ values as low as 0.24 μM. This suggests that the 3,4-difluorophenyl moiety contributes positively to the antimalarial activity of these compounds .

Structure-Activity Relationships

Studies have investigated the relationship between chemical structure and biological activity for compounds containing structural elements similar to those in (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone. These structure-activity relationship studies indicate that:

  • The difluorophenyl group enhances metabolic stability

  • The methanesulfonyl group can improve target binding through hydrogen bonding interactions

  • The ketone bridge provides conformational flexibility necessary for optimal binding

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